molecular formula C10H10INO3 B188058 4-(2-Iodoanilino)-4-oxobutanoic acid CAS No. 62134-46-7

4-(2-Iodoanilino)-4-oxobutanoic acid

Cat. No. B188058
CAS RN: 62134-46-7
M. Wt: 319.1 g/mol
InChI Key: DSZORGXQBKLUHE-UHFFFAOYSA-N
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Description

The compound “4-(2-Iodoanilino)-4-oxobutanoic acid” is a complex organic molecule. It contains an iodoaniline group, which is a derivative of aniline where one hydrogen atom is replaced by an iodine atom .


Synthesis Analysis

While specific synthesis methods for “4-(2-Iodoanilino)-4-oxobutanoic acid” are not available, there are general methods for synthesizing iodoaniline compounds . For instance, aniline can react with sodium bicarbonate and iodine to produce iodoaniline .


Chemical Reactions Analysis

Iodoaniline compounds can undergo various chemical reactions. For example, beta-(2-Iodoanilino) esters can undergo intramolecular alpha-arylation in the presence of palladium and potassium phenoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Iodoanilino)-4-oxobutanoic acid” would depend on its specific structure. For instance, iodoaniline has a molecular weight of 219.02 g/mol .

Safety And Hazards

Safety data for iodoaniline indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “4-(2-Iodoanilino)-4-oxobutanoic acid” would depend on its potential applications. Iodoaniline compounds have been used in the synthesis of various organic compounds .

properties

IUPAC Name

4-(2-iodoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZORGXQBKLUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346522
Record name N-(2-Iodo-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Iodoanilino)-4-oxobutanoic acid

CAS RN

62134-46-7
Record name N-(2-Iodo-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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